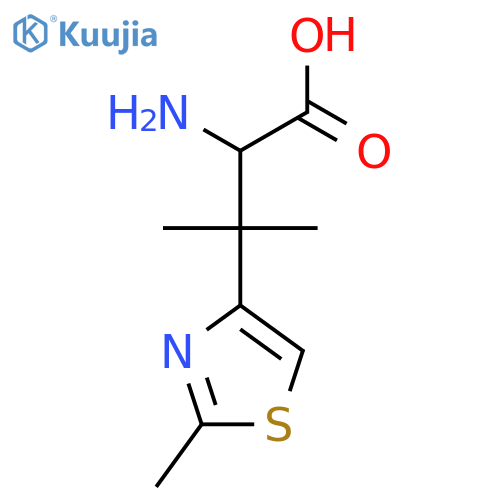

Cas no 2228130-68-3 (2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid)

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid

- 2228130-68-3

- EN300-1778197

-

- インチ: 1S/C9H14N2O2S/c1-5-11-6(4-14-5)9(2,3)7(10)8(12)13/h4,7H,10H2,1-3H3,(H,12,13)

- InChIKey: XLEKWCRLPVXTRR-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=NC(=C1)C(C)(C)C(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 214.07759887g/mol

- どういたいしつりょう: 214.07759887g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104Ų

- 疎水性パラメータ計算基準値(XlogP): -1.1

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1778197-0.25g |

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2228130-68-3 | 0.25g |

$1657.0 | 2023-09-20 | ||

| Enamine | EN300-1778197-0.05g |

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2228130-68-3 | 0.05g |

$1513.0 | 2023-09-20 | ||

| Enamine | EN300-1778197-1g |

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2228130-68-3 | 1g |

$1801.0 | 2023-09-20 | ||

| Enamine | EN300-1778197-5g |

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2228130-68-3 | 5g |

$5221.0 | 2023-09-20 | ||

| Enamine | EN300-1778197-2.5g |

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2228130-68-3 | 2.5g |

$3530.0 | 2023-09-20 | ||

| Enamine | EN300-1778197-0.1g |

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2228130-68-3 | 0.1g |

$1585.0 | 2023-09-20 | ||

| Enamine | EN300-1778197-1.0g |

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2228130-68-3 | 1g |

$1801.0 | 2023-06-02 | ||

| Enamine | EN300-1778197-5.0g |

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2228130-68-3 | 5g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1778197-10g |

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2228130-68-3 | 10g |

$7742.0 | 2023-09-20 | ||

| Enamine | EN300-1778197-0.5g |

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2228130-68-3 | 0.5g |

$1728.0 | 2023-09-20 |

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid 関連文献

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acidに関する追加情報

Introduction to 2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid (CAS No. 2228130-68-3)

2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 2228130-68-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an amino group, a methyl group, and a thiazole ring, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of 2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid involve meticulous chemical processes that ensure high purity and yield. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a key structural component that imparts specific pharmacological properties. This moiety has been extensively studied for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of a methyl group in the butanoic acid chain further influences the compound's solubility and metabolic stability, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in thiazole-based compounds due to their reported activities in several therapeutic areas. For instance, studies have demonstrated that derivatives of thiazole can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid suggests potential interactions with biological targets such as kinases and transcription factors. These interactions are critical for developing novel drugs that can effectively address various diseases.

One of the most compelling aspects of this compound is its potential role in drug discovery. Researchers are exploring its efficacy in preclinical models to evaluate its suitability for treating conditions such as neurodegenerative disorders and autoimmune diseases. The amino group in the molecule allows for further derivatization, enabling the creation of analogs with enhanced pharmacological profiles. This flexibility makes 2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid a valuable scaffold for medicinal chemists.

The latest advancements in computational chemistry have also facilitated the study of this compound's behavior in different environments. Molecular docking simulations and quantum mechanical calculations have provided insights into how 2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid interacts with biological targets at the molecular level. These computational approaches have helped researchers predict potential drug candidates more efficiently, reducing the time and cost associated with traditional screening methods.

Furthermore, the compound's structural similarity to known bioactive molecules has prompted investigations into its mechanism of action. For example, researchers have hypothesized that it may interfere with signal transduction pathways by competing with endogenous ligands for receptor binding. Such mechanisms are crucial for understanding how drugs exert their effects on living systems. By elucidating these pathways, scientists can develop more targeted therapies with fewer side effects.

The synthesis of 2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-ybutoic acid) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. The purity of the final product is essential for downstream applications, particularly in pharmaceutical research where impurities can significantly affect experimental outcomes.

In conclusion, 2-amino--methyl--m--(--)butanoic acid (CAS No.-2228130--68--)-is-a-promising-compound-with-potential-applications-in-pharmaceutical-research Its unique structural features-and-biological-interactions-make-it-a-valuable-scaffold-for-drug-discovery Further-studies-will-be-needed-to-elucidate-it-s-full-pharmacological-potential-and-to-develop-novel-treatments-for-various-diseases

2228130-68-3 (2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid) 関連製品

- 2034472-56-3(5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one)

- 2227762-85-6((2R)-6-(furan-2-yl)-5-methylhex-5-en-2-ol)

- 2248198-68-5((2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid)

- 898792-52-4(Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)

- 2377606-02-3(4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid)

- 2172204-42-9(2-cyclopropyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid)

- 2171418-82-7((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-2-hydroxypropanoic acid)

- 1935253-91-0(Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate)

- 1187931-76-5((S)-tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate)

- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)